N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C25H18ClF3N2O |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H18ClF3N2O/c1-14-7-8-16(11-15(14)2)22-13-19(18-5-3-4-6-21(18)30-22)24(32)31-23-12-17(25(27,28)29)9-10-20(23)26/h3-13H,1-2H3,(H,31,32) |
InChI Key |
ARRPZCHNQHXMNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The chloro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions. The dimethylphenyl group can be added through Friedel-Crafts alkylation.
Formation of the Carboxamide: The final step involves the reaction of the substituted quinoline with an appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Producing quinoline N-oxide derivatives.
- Reduction : Leading to amine derivatives.
- Substitution : Resulting in various substituted quinoline derivatives depending on the nucleophile used.
Biology
The compound has been studied for its potential biological activities, particularly in antimicrobial and anticancer research. Notably:
- Anticancer Activity : A study highlighted the compound's efficacy against human tumor cells, demonstrating significant growth inhibition rates in various cancer cell lines .
- Antimalarial Properties : Related quinoline derivatives have shown promise in inhibiting Plasmodium falciparum, with mechanisms involving the inhibition of translation elongation factor 2 (PfEF2). This has led to the development of lead compounds for preclinical trials .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential due to its unique structure. Its interactions with specific molecular targets may inhibit or alter enzyme activity, making it a candidate for drug development .
Case Study 1: Anticancer Activity Assessment
A comprehensive evaluation was conducted using the National Cancer Institute (NCI) protocols to assess the anticancer activity of this compound. The compound exhibited:
- Average GI50/TGI values indicating strong antimitotic activity against tested human tumor cells.
- A mean growth inhibition rate of approximately 12.53% across multiple cancer cell lines .
Case Study 2: Antimalarial Mechanism Exploration
Research on quinoline derivatives revealed that certain compounds derived from this compound demonstrated moderate potency against Plasmodium falciparum. Improvements in pharmacokinetic profiles led to several compounds showing excellent oral efficacy in malaria models, with effective doses below 1 mg/kg .
Data Table of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Oxidation and reduction reactions yielding various derivatives |
| Biology | Anticancer research | Significant growth inhibition in human tumor cells |
| Medicine | Therapeutic agent development | Interaction with molecular targets for enzyme inhibition |
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
- Molecular Formula : C₂₅H₁₈ClF₃N₂O
- Molecular Weight : 454.88 g/mol
- Key Features: A quinoline-4-carboxamide core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group at the amide nitrogen and a 3,4-dimethylphenyl group at the quinoline C-2 position. High lipophilicity (logD: 7.815) and low water solubility (logSw: -6.51) . Included in antiviral (anti-HBV) and antiparasitic drug discovery libraries .
Comparison with Structural Analogs
Structural Analog 1: 2-[5-(2-Chlorophenyl)furan-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide
- Molecular Formula : C₃₀H₂₅ClN₂O₄
- Molecular Weight : 513.0 g/mol (approximate)
- Key Differences: Substituents: A furan-2-yl group at quinoline C-2 and a 3,4-dimethoxyphenylethyl chain at the amide nitrogen.
Structural Analog 2: 2-(5-Chloro-2-thienyl)-N-(4-phenoxyphenyl)-4-quinolinecarboxamide
- Molecular Formula : C₂₆H₁₇ClN₂O₂S
- Molecular Weight : 456.94 g/mol
- Key Differences: Substituents: Thienyl group at quinoline C-2 and 4-phenoxyphenyl at the amide nitrogen. Physicochemical Properties: Presence of sulfur may enhance metabolic stability or alter target binding. Applications: Unspecified, but sulfur-containing analogs often exhibit diverse biological activities .
Structural Analog 3: N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide
- Core Structure: Naphthalene-2-carboxamide instead of quinoline-4-carboxamide.
- Applications: Explicitly reported as an antimicrobial agent .
Physicochemical Properties Comparison
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with specific substituents that contribute to its biological activity:
- Chemical Formula : CHClFNO
- Molecular Weight : 388.79 g/mol
- CAS Number : 99368-67-9
The presence of the chloro and trifluoromethyl groups is significant as these substituents can influence the compound's lipophilicity and reactivity, thereby affecting its interaction with biological targets.
Research indicates that the biological activity of this compound may be linked to several mechanisms:
- Inhibition of Kinases : Similar compounds have shown efficacy as kinase inhibitors. For instance, studies on related quinoline derivatives suggest they may inhibit c-KIT kinase, which is implicated in various cancers, including gastrointestinal stromal tumors (GISTs) .
- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings enhance antitumor properties, potentially through apoptosis induction in cancer cells .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting a broader spectrum of biological effects beyond anticancer properties .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Antitumor Efficacy in GIST Models :
A study investigated the efficacy of a related compound against GISTs expressing mutant c-KIT. The results indicated significant tumor regression in mouse models treated with the compound, highlighting its potential as a therapeutic agent for resistant cases . -
Cytotoxicity Assessment :
In vitro assays demonstrated that modifications to the quinoline structure could enhance cytotoxicity against various cancer cell lines, including breast and colon cancers. The presence of electron-withdrawing groups was found to be crucial for activity enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
